N-benzyl-1-benzofuran-2-carboxamide N-benzyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10884433
InChI: InChI=1S/C16H13NO2/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

N-benzyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC10884433

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name N-benzyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C16H13NO2/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18)
Standard InChI Key PXXKUMAFAKTNRF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Benzyl-1-benzofuran-2-carboxamide consists of a benzofuran system—a fused bicyclic structure comprising a benzene ring and a furan heterocycle—with a carboxamide group (-CONH-) at the 2-position. The nitrogen atom of the amide is further substituted with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2-), imparting lipophilicity to the molecule . The planar benzofuran core facilitates π-π stacking interactions, while the carboxamide and benzyl groups contribute to hydrogen bonding and hydrophobic interactions, respectively.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC16H13NO2\text{C}_{16}\text{H}_{13}\text{NO}_2
Molecular Weight251.28 g/mol
Exact Mass251.095 g/mol
Topological Polar Surface Area (TPSA)42.24 Ų
LogP (Octanol-Water)3.75

The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability and potential blood-brain barrier penetration . The TPSA value reflects moderate polarity, balancing solubility and bioavailability.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of N-benzyl-1-benzofuran-2-carboxamide is often achieved through multi-step protocols involving amidation and functional group transformations. A representative method, adapted from a patent on benzofuran-2-carboxamide derivatives, involves the following steps :

  • Formation of Benzofuran-2-carboxylic Acid:
    Benzofuran-2-carboxylic acid is synthesized via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

  • Activation as Acid Chloride:
    The carboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the corresponding acid chloride, enhancing reactivity for subsequent amidation.

  • Amidation with Benzylamine:
    The acid chloride reacts with benzylamine in the presence of a base (e.g., triethylamine) in a polar aprotic solvent like dichloromethane or tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution to yield the target carboxamide .

Process Optimization

Industrial-scale production emphasizes yield and purity. Critical parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., N\text{N}-methylpyrrolidone) enhance reaction rates and product solubility .

  • Catalysis: Lewis acids (e.g., ZnCl2\text{ZnCl}_2) may accelerate cyclization steps.

  • Purification: Recrystallization from ethanol-water mixtures or chromatography on silica gel removes unreacted starting materials and byproducts .

Pharmacological and Therapeutic Applications

Role in Vilazodone Synthesis

N-Benzyl-1-benzofuran-2-carboxamide serves as a key intermediate in the synthesis of vilazodone (Viibryd®), a serotonin partial agonist and reuptake inhibitor (SPARI) used to treat major depressive disorder . In the patented route, the compound undergoes further functionalization to introduce a piperazinyl group, enabling 5-HT1A_{1A} receptor affinity and serotonin reuptake inhibition .

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):
    1H^1\text{H}-NMR spectra typically show signals for the benzofuran protons (δ 7.2–7.8 ppm), benzyl methylene (CH2\text{CH}_2, δ 4.5–4.7 ppm), and amide NH (δ 6.5–7.0 ppm) .

  • Mass Spectrometry (MS):
    Electron ionization (EI-MS) displays a molecular ion peak at m/z 251.1 ([M+H]+[\text{M}+\text{H}]^+), with fragmentation patterns corresponding to benzyl and benzofuran moieties .

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) is employed for purity assessment, with retention times dependent on mobile phase composition .

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